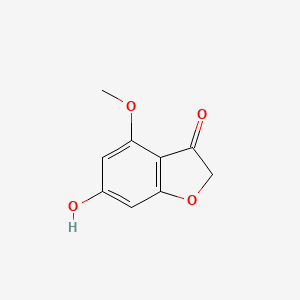

6-Hydroxy-4-methoxybenzofuran-3(2h)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8O4 |

|---|---|

Molecular Weight |

180.16 g/mol |

IUPAC Name |

6-hydroxy-4-methoxy-1-benzofuran-3-one |

InChI |

InChI=1S/C9H8O4/c1-12-7-2-5(10)3-8-9(7)6(11)4-13-8/h2-3,10H,4H2,1H3 |

InChI Key |

OZCXNEVVUVPIQX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC2=C1C(=O)CO2)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 6 Hydroxy 4 Methoxybenzofuran 3 2h One

Established Synthetic Pathways for the Benzofuran-3(2H)-one Core

The construction of the benzofuran-3(2H)-one ring system, also known as coumaran-3-one, is a well-explored area of synthetic organic chemistry. Various methodologies have been developed, ranging from classical condensation reactions to modern catalytic, multi-step, and one-pot strategies designed to improve efficiency and environmental impact.

Condensation Reactions in Benzofuranone Ring System Construction

Condensation reactions are fundamental to the synthesis of the benzofuran-3(2H)-one core and its derivatives. A primary method involves the intramolecular cyclization of α-phenoxycarbonyl compounds, such as α-phenoxyacetyl chlorides, which can undergo Friedel–Crafts-type condensation to form the five-membered furanoid ring. oregonstate.edu

A prominent example of intermolecular condensation is the Aldol condensation. For instance, 3-coumaranone can be reacted with aldehydes, such as 2-hydroxy-4-methoxybenzaldehyde, in an alcoholic solution with a base like potassium hydroxide (B78521) to yield benzylidene-benzofuran-3(2H)-one derivatives. nih.gov Similarly, benzofuran-3(2H)-one can be condensed with α,β-dicarbonyl compounds under acidic conditions to produce tetrasubstituted aurones. mdpi.com

| Reactant 1 | Reactant 2 | Reaction Type | Catalyst/Conditions | Product Type | Ref |

| 3-Coumaranone | 2-Hydroxy-4-methoxybenzaldehyde | Aldol Condensation | Potassium hydroxide / Alcohol | (Z)-2-(2-Hydroxy-4-methoxybenzylidene)-1-benzofuran-3(2H)-one | nih.gov |

| Benzofuran-3(2H)-one | α,β-Dicarbonyl compounds (e.g., benzil) | Condensation | Acidic Clay (K10, KSF) / Microwave | Acylaurones | mdpi.com |

| o-(1-Alkynyl)anisoles | - | Cyclization | p-Toluenesulfonic acid | 2-Arylsubstituted benzofurans | jocpr.com |

Multi-Step Synthetic Approaches and Yield Optimization

Multi-step synthesis provides a versatile route to complex benzofuran (B130515) structures, allowing for purification of intermediates and precise control over the final product. An optimized three-step process for the related 6-hydroxybenzofuran (B80719) starts with 2-hydroxy-4-methoxybenzaldehyde. researchgate.net This sequence involves:

Reaction with chloroacetic acid. researchgate.net

Formation of the 6-methoxybenzofuran (B1631075) intermediate using acetic anhydride. researchgate.net

Demethylation to yield the final 6-hydroxybenzofuran. researchgate.net

Yield optimization is a critical aspect of multi-step synthesis. Modern approaches utilize automated systems to screen variables such as temperature, flow rate, and reactant ratios. nih.gov For example, in a continuous flow process, a Bayesian optimization algorithm can efficiently identify optimal reaction conditions with a minimal number of experiments. nih.gov In one study, this approach found that low liquid flow rates (equating to long residence times), high temperatures, and low starting material concentrations maximized the yield of a hydrogenation step. nih.gov Increasing catalyst loading is another strategy employed to improve the yield of key synthetic steps. nih.gov

One-Pot and Environmentally Benign Synthesis Strategies

One-pot syntheses, which combine multiple reaction steps into a single procedure without isolating intermediates, offer significant advantages in terms of efficiency, cost, and reduced waste. dtu.dkresearchgate.net Various benzofuran derivatives have been synthesized using one-pot protocols catalyzed by acetic acid. dtu.dk Rhodium(III)-catalyzed one-pot, three-component reactions of salicylaldehydes, cyclopropanols, and alkyl alcohols have been developed to produce benzofuran-3(2H)-ones with tetrasubstituted carbon stereocenters. researchgate.net

In line with the principles of green chemistry, environmentally benign strategies are increasingly favored. These methods often involve solventless conditions, microwave irradiation, and the use of eco-friendly catalysts. mdpi.comresearchgate.net For example, the condensation of benzofuran-3(2H)-one with dicarbonyl compounds can be performed efficiently under solventless conditions by adsorbing the reactants onto clay and using microwave irradiation, achieving yields around 80%. mdpi.com The use of greener solvents, such as 2-MeTHF as a replacement for 1,4-dioxane, has also been shown to maintain high yields and selectivity in certain syntheses. researchgate.net Furthermore, microwave-assisted synthesis has been demonstrated as a facile and rapid method for obtaining dihydrobenzofuranones. nih.gov

| Strategy | Key Features | Example Application | Advantages | Ref |

| One-Pot Synthesis | Multiple steps in a single vessel; no intermediate isolation. | Heteroannulation of benzoquinones with cyclohexanones. | Increased efficiency, reduced waste and cost. | dtu.dk |

| Microwave-Assisted | Use of microwave irradiation to accelerate reactions. | Condensation of benzofuran-3(2H)-one on clay. | Short reaction times, high yields. | mdpi.comnih.gov |

| Solventless Reaction | Reactants are adsorbed on a solid support (e.g., clay). | Synthesis of acylaurones. | Environmentally friendly, simplified workup. | mdpi.com |

| Green Solvents | Use of environmentally friendly solvents like 2-MeTHF. | Palladium-catalyzed allylic alkylation. | Reduced environmental impact. | researchgate.net |

Functionalization and Modification of the 6-Hydroxy-4-methoxybenzofuran-3(2H)-one Scaffold

The this compound core is a versatile scaffold that can be chemically modified to create a diverse library of compounds with tailored properties. Functionalization typically targets various positions on the benzofuran ring system to introduce new substituents and modulate biological activity or material characteristics.

Introduction of Substituents for Structural Diversification

Structural diversification of the benzofuran scaffold is achieved by introducing a wide range of substituents at different positions. A series of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives featuring various C-2 substituents has been designed and synthesized as potential Mnk inhibitors. nih.gov This highlights a common strategy where modifications at the C-2 and C-7 positions are explored to enhance biological potency. nih.gov

Another advanced derivatization involves ring-opening and subsequent ring-closure reactions. For instance, a 4-methoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile can react with 5-amino-3-methyl-1H-pyrazole to afford a novel and complex 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine derivative. semanticscholar.orgnih.gov This demonstrates how the core benzofuran structure can be integrated into larger, more complex heterocyclic systems. The benzofuran scaffold can also serve as a key precursor for building a series of linear and angularly annulated pyridines. nih.gov

| Parent Scaffold | Reagent/Reaction Type | Position(s) Functionalized | Resulting Derivative Class | Ref |

| 6-Hydroxy-4-methoxy-3-methylbenzofuran | Carboxylation followed by amidation | C-7 and C-2 | 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamides | nih.gov |

| 4-Methoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile | Ring opening/closure with 5-amino-3-methyl-1H-pyrazole | C-5 | 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-pyrazolo[3,4-b]pyridines | semanticscholar.orgnih.gov |

| 2-Chloropyridine-3-carbonitrile linked to benzofuran | Cyclocondensation with hydrazines, aminotriazoles, etc. | Pyridine (B92270) ring | Fused pyridines (pyrazolo[3,4-b]pyridines, etc.) | nih.gov |

| 6-Methoxybenzofuran derivative | N-maleimide synthesis | C-2 | 2-(4-N-maleimidophenyl)-6-methoxybenzofuran | nih.gov |

Regioselective and Stereoselective Synthesis Considerations

Controlling regioselectivity and stereoselectivity is crucial when synthesizing complex functionalized benzofuranones. Regioselectivity, or the control of where a reaction occurs on a molecule, is a key challenge in benzofuranone synthesis, particularly during intramolecular cyclization reactions. oregonstate.edu When both ortho positions on a starting phenol (B47542) are unsubstituted, the reaction often favors the sterically less-hindered product. oregonstate.edu However, new methods using the reaction of 3-hydroxy-2-pyrones with specific nitroalkenes allow for the highly regioselective preparation of benzofuranones with predictable substitution patterns at any position. oregonstate.edunih.gov

Stereoselectivity, the control over the 3D arrangement of atoms, is also critical, especially when creating chiral centers.

Asymmetric Catalysis : An asymmetric dual-metal relay catalysis strategy, combining Rhodium and Palladium catalysts, enables the highly enantioselective synthesis of benzofuran-3(2H)-ones containing quaternary carbon centers. organic-chemistry.org Similarly, Palladium-catalyzed decarboxylative asymmetric allylic alkylation has been used to synthesize chiral benzofuran-3(2H)-one derivatives with enantioselectivities of up to 96% ee. researchgate.net

Reaction Control : In the acid-catalyzed condensation of 3-coumaranone with aldehydes, often only the more stable Z-isomer is produced. mdpi.com When reacting with α,β-dicarbonyl compounds, it has been observed that only a single stereoisomer is formed, which computational analysis predicts to be the more stable E-isomer. mdpi.com

These examples underscore the importance of catalyst and substrate design in achieving precise control over the final molecular architecture.

Synthesis of Hybrid and Conjugated Benzofuranone Derivatives

The molecular framework of this compound serves as a versatile scaffold for the synthesis of more complex molecules, including conjugated systems and hybrid derivatives. These synthetic strategies aim to combine the benzofuranone core with other chemical moieties to enhance or modify its physicochemical properties and biological activities. The primary approaches involve reactions at the C2 position, which bears a reactive methylene (B1212753) group, allowing for the creation of extended π-systems (conjugation) and the linkage to other pharmacophores (hybridization).

A prevalent method for generating conjugated derivatives of benzofuran-3(2H)-ones is through condensation reactions with aromatic aldehydes, leading to the formation of aurones (2-benzylidenebenzofuran-3(2H)-ones). These aurones are characterized by an exocyclic double bond at the C2 position, which extends the conjugation of the benzofuranone system. The synthesis is typically achieved via a Knoevenagel or Claisen-Schmidt condensation reaction. This reaction involves the base- or acid-catalyzed reaction of the active methylene group at the C2 position of the benzofuran-3(2H)-one with the carbonyl group of an aldehyde. A simple and environmentally friendly method for this transformation involves the condensation of a benzofuranone with an aromatic aldehyde in neat water, which can proceed efficiently without the need for a catalyst or organic solvent. researchgate.net

These conjugated aurone (B1235358) derivatives can then serve as key intermediates for the synthesis of complex hybrid molecules. One notable strategy is the [3+2] cycloaddition reaction, also known as the 1,3-dipolar cycloaddition. In this approach, an aurone derivative acts as the dipolarophile, reacting with a 1,3-dipole to form a five-membered heterocyclic ring. For instance, (Z)-2-benzylidene-6-hydroxybenzofuran-3(2H)-one can react with an azomethine ylide (generated in situ from the condensation of an isatin (B1672199) and an amino acid like sarcosine) in a multicomponent reaction. This cycloaddition is highly regioselective and stereoselective, yielding complex dispiroheterocyclic systems where the benzofuranone core is linked to both a pyrrolidine (B122466) and an oxindole (B195798) ring system. researchgate.net This method provides a powerful tool for creating structurally diverse hybrid molecules with potential applications in medicinal chemistry.

The following tables detail examples of hybrid and conjugated derivatives synthesized from benzofuranone precursors, illustrating the scope of these synthetic methodologies.

Table 1: Synthesis of Conjugated Aurone Derivatives via Condensation

This table presents examples of aurone derivatives synthesized through the condensation of various benzofuran-3(2H)-ones with aromatic aldehydes.

| Benzofuranone Precursor | Aldehyde | Reaction Conditions | Product (Aurone Derivative) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzofuran-3(2H)-one | 4-Methoxybenzaldehyde | Neat water, reflux | (Z)-2-(4-methoxybenzylidene)benzofuran-3(2H)-one | 92 | researchgate.netgoogle.com |

| Benzofuran-3(2H)-one | Benzaldehyde | Neat water, reflux | (Z)-2-benzylidenebenzofuran-3(2H)-one | 94 | researchgate.net |

| Benzofuran-3(2H)-one | 4-Chlorobenzaldehyde | Neat water, reflux | (Z)-2-(4-chlorobenzylidene)benzofuran-3(2H)-one | 95 | researchgate.net |

| Benzofuran-3(2H)-one | 4-(Dimethylamino)benzaldehyde | Neat water, reflux | (Z)-2-(4-(dimethylamino)benzylidene)benzofuran-3(2H)-one | 96 | researchgate.net |

| 5-Acetamidobenzofuran-3(2H)-one | 2,4,5-Trimethoxybenzaldehyde | Not specified | (Z)-N-(3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-5-yl)acetamide | 54 | google.com |

Table 2: Synthesis of Hybrid Dispiroheterocyclic Derivatives via [3+2] Cycloaddition

This table showcases the synthesis of complex hybrid molecules from conjugated aurone intermediates.

| Aurone Derivative (Dipolarophile) | Isatin Derivative | Amino Acid | Reaction Conditions | Product (Hybrid Derivative) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| (Z)-2-benzylidene-6-hydroxybenzofuran-3(2H)-one | Isatin | Sarcosine | Multicomponent reaction | 6-hydroxy-1'-methyl-4'-phenyl-3H-dispiro[benzofuran-2,3'-pyrrolidine-2',3''-indoline]-2'',3-dione | Not specified | researchgate.net |

| (Z)-2-(4-chlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one | Isatin | Sarcosine | Multicomponent reaction | 4'-(4-chlorophenyl)-6-hydroxy-1'-methyl-3H-dispiro[benzofuran-2,3'-pyrrolidine-2',3''-indoline]-2'',3-dione | Not specified | researchgate.net |

| (Z)-2-(4-methoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one | Isatin | Sarcosine | Multicomponent reaction | 6-hydroxy-4'-(4-methoxyphenyl)-1'-methyl-3H-dispiro[benzofuran-2,3'-pyrrolidine-2',3''-indoline]-2'',3-dione | Not specified | researchgate.net |

| (Z)-2-(4-nitrobenzylidene)-6-hydroxybenzofuran-3(2H)-one | Isatin | Sarcosine | Multicomponent reaction | 6-hydroxy-1'-methyl-4'-(4-nitrophenyl)-3H-dispiro[benzofuran-2,3'-pyrrolidine-2',3''-indoline]-2'',3-dione | Not specified | researchgate.net |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Structural Features Influencing Biological Activities

SAR studies for benzofuranone derivatives have identified key structural components and substituent patterns that govern their biological effects. The core benzofuranone scaffold serves as a versatile template, where modifications to the hydroxyl, methoxy (B1213986), and other substituent groups can significantly alter the compound's interaction with biological targets.

Research on related benzofuran (B130515) structures has demonstrated that a hydroxyl group at the C-6 position is often considered essential for activities such as antibacterial effects. rsc.org Studies on aurones, which share the benzofuranone core, have shown that hydroxylation can lead to higher cytotoxicity. nih.gov For instance, the absence of a methoxy substituent has been linked to lower activity in certain benzofuran derivatives, with a methoxy group at the C-5 position significantly enhancing efficacy. mdpi.com The replacement of these oxygenated groups with bioisosteres like fluorine is a common strategy in medicinal chemistry to modulate properties like lipophilicity, which can in turn affect bioactivity. chemrxiv.org The phenolic hydroxy group, in particular, is often crucial for modulating anticancer activity, as its hydrogen-donating ability can promote favorable interactions with biological targets. mdpi.com

Table 1: Influence of Hydroxyl and Methoxy Group Positioning on Benzofuranone Properties This table is for illustrative purposes based on findings from related structures.

| Substituent | Position | Observed Effect | Reference |

|---|---|---|---|

| Hydroxyl (-OH) | C-6 | Considered essential for antibacterial activity. | rsc.org |

| Hydroxyl (-OH) | C-4 | Can lead to higher cytotoxicity in related aurones. | nih.gov |

| Methoxy (-OCH₃) | C-5 | Significantly enhances activity compared to analogues lacking the group. | mdpi.com |

| Methoxy (-OCH₃) | C-5 vs. C-4 | Shifts absorption wavelength to a longer wavelength in related aurones. | nih.gov |

The introduction of various aromatic and heterocyclic rings to the benzofuranone scaffold is a key strategy for modifying its biological activity. nih.gov These substituents can influence the molecule's size, shape, and electronic distribution, leading to altered binding affinities for target enzymes or receptors.

For example, a series of 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives with different substituents at the C-2 position were designed as potent inhibitors of MAP kinase-interacting kinases (Mnks). nih.gov Another study demonstrated that linking heterocyclic systems such as pyrazolopyridine, pyridotetrazolopyrimidine, and 1,8-naphthyridine (B1210474) to a 6-hydroxy-4,7-dimethoxybenzofuran moiety enhanced antimicrobial activity. nih.gov The synthesis of a novel pyrazolo[3,4-b]pyridine derivative attached to a 6-hydroxy-4-methoxy-1-benzofuran structure further illustrates the exploration of heterocyclic substituents to create new bioactive compounds. nih.govrsc.org Hybrid molecules combining benzofuran-pyrazole and pyridine-3-carbonitrile (B1148548) functionalities have also been investigated for their vasorelaxant properties. nih.gov

The specific nature of the atoms and functional groups substituted onto the benzofuranone core has a profound impact on efficacy. Halogens and nitrogen-containing groups are commonly employed to fine-tune a compound's physicochemical and biological properties.

The addition of halogens like chlorine, bromine, or fluorine to the benzofuran ring has been shown to significantly increase anticancer activities. mdpi.comnih.gov This effect is attributed to the ability of halogens to form "halogen bonds," which can improve binding affinity with biological targets. nih.gov The position of the halogen is a critical factor; for instance, placing a halogen at the para position of an N-phenyl ring substituent is often beneficial for cytotoxicity. mdpi.comnih.gov In some benzofuranone-related structures, halogen substituents at the C-6 or C-7 positions were found to be the least toxic. nih.gov

Nitrogenous groups also play a vital role. The inclusion of hydrophilic, nitrogen-containing groups like piperidine (B6355638) can improve a compound's physicochemical properties. mdpi.com SAR studies have revealed that tertiary and secondary nitrogen atoms may reduce carcinogenicity, whereas nitro groups can contribute to it. nih.gov The presence of N-containing alkyl chains has also been linked to antiproliferative activity. mdpi.com

Table 2: Effect of Halogen and Nitrogenous Substituents on Benzofuran Derivatives This table synthesizes general findings on benzofuran and related structures.

| Substituent Type | Specific Group | General Influence on Bioactivity | Reference |

|---|---|---|---|

| Halogens | -F, -Cl, -Br | Often significantly increases anticancer activity. | mdpi.comnih.gov |

| Halogens | -F, -Cl, -Br | Position is critical; para-substitution on phenyl rings can be optimal. | mdpi.comnih.gov |

| Nitrogenous Groups | Piperidine | Can improve physicochemical properties. | mdpi.com |

| Nitro (-NO₂) | May contribute positively to carcinogenicity in some models. | nih.gov |

Computational Approaches to SAR Analysis

Computational methods, particularly QSAR, provide powerful tools for analyzing and predicting the biological activity of chemical compounds. These approaches translate the chemical structure into numerical descriptors and use statistical methods to build models that correlate these descriptors with observed biological activity.

The development of a robust and predictive QSAR model is a critical step in modern drug design. basicmedicalkey.com This process involves several key stages, including careful curation of the dataset, calculation of molecular descriptors, variable selection, model building, and rigorous validation. uniroma1.it

Validation is essential to ensure the model's reliability and predictive power. basicmedicalkey.com It is typically performed using both internal validation techniques (like cross-validation) and external validation with an independent test set of compounds. nih.govresearchgate.net Key statistical parameters such as the squared correlation coefficient (R²) for the training set, the cross-validated squared correlation coefficient (Q²), and the predictive R² (R²pred) for the test set are used to assess the model's quality. nih.gov For a QSAR model to be considered acceptable, these parameters must meet certain threshold values. researchgate.net A 2D-QSAR study on active benzofuran-based vasodilators, for instance, yielded a statistically significant model that helped identify the factors governing their pharmacological properties. nih.gov

A successfully developed and validated QSAR model serves as a powerful predictive tool. basicmedicalkey.com It can be used to screen virtual libraries of compounds in silico, prioritizing the synthesis and testing of analogues that are predicted to have the highest activity. nih.gov This predictive capability significantly reduces the time, cost, and resources required for drug discovery.

By analyzing the descriptors in the QSAR model, researchers can gain insights into the structural features that are either beneficial or detrimental to the desired biological activity. This knowledge guides the rational design of novel analogues. For example, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to create contour maps that visualize favorable and unfavorable regions around the molecule, providing a clear roadmap for structural modifications. nih.govijpsonline.com This approach allows for the design of new 6-Hydroxy-4-methoxybenzofuran-3(2H)-one analogues with potentially improved potency and a better pharmacological profile. nih.gov

Compound Name Table

| Compound Name |

|---|

| This compound |

| Amiodarone |

| Aurones |

| Cisplatin |

| Everolimus |

| Fluorine |

| Piperidine |

| Pyrazolopyridine |

| Pyridotetrazolopyrimidine |

| 1,8-Naphthyridine |

| Rapamycin |

Biological Evaluation and Mechanistic Investigations in Preclinical Research Models

In Vitro Assessment of Biological Activity

Enzyme Inhibition Studies (e.g., Cholinesterases)

Currently, there is a lack of specific studies in the available scientific literature that investigate the direct inhibitory effects of 6-Hydroxy-4-methoxybenzofuran-3(2H)-one on cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). While the broader class of benzofuran (B130515) derivatives has been explored for various biological activities, dedicated research on the cholinesterase inhibition profile of this specific compound is yet to be reported.

Cell-Based Assays for Antiproliferative and Cytotoxic Effects in Cancer Cell Lines

Derivatives of 6-Hydroxy-4-methoxybenzofuran have demonstrated significant antiproliferative and cytotoxic effects in various human cancer cell lines. A novel series of 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives, which bear a close structural resemblance to the core molecule of interest, were designed and synthesized as inhibitors of mitogen-activated protein kinase-interacting kinases (Mnks). nih.gov

Several of these compounds exhibited potent inhibitory activity against Mnk1 and Mnk2. nih.gov Notably, compounds 5o and 8k from this series displayed significant anti-proliferative effects against human leukemia cell lines (THP-1 and MOLM-13) and a colon cancer cell line (HCT-116). nih.gov The cytotoxic activity of these benzofuran derivatives highlights their potential as a scaffold for the development of novel anticancer agents. The benzofuran scaffold itself is recognized as a valuable class in drug discovery due to its presence in numerous natural products and medications with interesting biological characteristics, including efficacy against various tumors and cancer cell lines. nih.gov

Table 1: Antiproliferative Activity of 6-Hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide Derivatives

| Compound | Cell Line | Effect | Reported Activity |

|---|---|---|---|

| 5o | THP-1 (Human Leukemia) | Anti-proliferative | Exhibited anti-proliferative effects. nih.gov |

| 5o | MOLM-13 (Human Leukemia) | Anti-proliferative | Exhibited anti-proliferative effects. nih.gov |

| 5o | HCT-116 (Colon Cancer) | Anti-proliferative | Exhibited anti-proliferative effects. nih.gov |

| 8k | THP-1 (Human Leukemia) | Anti-proliferative | Exhibited anti-proliferative effects. nih.gov |

| 8k | MOLM-13 (Human Leukemia) | Anti-proliferative | Exhibited anti-proliferative effects. nih.gov |

| 8k | HCT-116 (Colon Cancer) | Anti-proliferative | Exhibited anti-proliferative effects. nih.gov |

Investigation of Anti-inflammatory Mechanisms in Cellular Systems

Compounds based on the 6-Hydroxy-benzofuran-3(2H)-one scaffold have been identified as potential anti-inflammatory agents. Research has shown their ability to inhibit the production of reactive oxygen species (ROS) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. researchgate.net The overproduction of ROS is a key event in the inflammatory cascade, and its inhibition points to a significant anti-inflammatory mechanism.

While this study did not specifically investigate the 4-methoxy substituted derivative, the findings suggest that the 6-hydroxybenzofuranone core is a promising template for developing new anti-inflammatory drugs. The anti-inflammatory potential of benzofuran derivatives is also supported by broader studies on related flavonoid structures, such as aurones, which have been shown to modulate inflammatory pathways. ijper.org

Assessment of Vasorelaxant Properties in Isolated Tissue Preparations

There is currently no specific scientific literature available detailing the vasorelaxant properties of this compound in isolated tissue preparations. While other structurally related flavonoids and polyphenolic compounds have been investigated for their effects on vascular tone, dedicated studies on this particular benzofuranone derivative are lacking. nih.gov

Evaluation of Bone Formation and Anti-Osteoporosis Potential in Cellular Models

A closely related compound, a 6-methoxybenzofuran (B1631075) derivative designated as I-9, has been identified as a promising candidate for promoting bone formation and treating osteoporosis. nih.gov This discovery was the result of a high-throughput screening model based on Bone Morphogenetic Protein 2 (Bmp2) expression. nih.gov The research demonstrated that 6-methoxybenzofuran compounds can upregulate Bmp2 expression, a key signaling molecule in osteoblast differentiation and bone formation. nih.gov

The lead compounds from this class were shown to promote bone formation and exhibit clear anti-osteoporotic activity. nih.gov This suggests that the 6-methoxybenzofuran scaffold could be a valuable starting point for the development of small-molecule drugs that stimulate bone growth.

Molecular Mechanism of Action Elucidation

The molecular mechanisms underlying the biological activities of this compound and its derivatives are beginning to be understood. For the antiproliferative effects observed with the 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives, the primary mechanism of action is the inhibition of the Mnk1 and Mnk2 kinases. nih.gov

Further investigation through Western blot analysis revealed that the compound 8k could decrease the levels of phosphorylated eukaryotic translation initiation factor 4E (p-eIF4E) in a dose-dependent manner in HCT-116 cells. nih.gov The eIF4E is a downstream target of the Mnk kinases, and its phosphorylation is crucial for the translation of several key proteins involved in cell proliferation and survival. Docking studies have also indicated strong interactions between compound 8k and the Mnk2 enzyme, supporting its role as a potent inhibitor. nih.gov

In the context of anti-inflammatory activity, the inhibitory effect of 6-Hydroxy-benzofuran-3(2H)-ones on LPS-stimulated ROS production in macrophages suggests a direct interference with oxidative stress pathways that are central to the inflammatory response. researchgate.net

For the pro-osteogenic effects of the related 6-methoxybenzofuran compound I-9, the mechanism involves the upregulation of Bmp2 expression, which in turn activates the BMP2–ERK–ATF4 signaling axis to promote osteoblast differentiation. nih.gov

Identification of Molecular Targets

Preclinical research has identified key molecular targets of benzofuran derivatives, offering insights into the potential mechanisms of action for this compound. One notable area of investigation involves the Bone Morphogenetic Protein 2 (BMP2)-Extracellular signal-regulated kinase (ERK)-Activating transcription factor 4 (ATF4) axis. A study focusing on a related compound, a 6-methoxybenzofuran derivative termed I-9, has demonstrated its role in promoting bone formation, suggesting an interaction with this specific signaling pathway. mdpi.com This finding points towards the BMP2-ERK-ATF4 axis as a potential molecular target for this class of compounds.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is another significant molecular target that has been extensively studied in the context of angiogenesis, a critical process in tumor growth and metastasis. While direct binding studies for this compound with VEGFR-2 are not yet extensively documented, the broader class of benzofuran derivatives has been investigated for their potential to inhibit this key receptor. The inhibition of VEGFR-2 is a well-established strategy in anti-angiogenic therapy. nih.gov Computational and molecular docking studies are often employed to predict the binding affinity and interaction of small molecules with the ATP-binding site of VEGFR-2, thereby inhibiting its kinase activity. nih.govmdpi.com

Characterization of Signaling Pathway Modulation

The modulation of signaling pathways is a critical aspect of understanding a compound's biological effects. For the 6-methoxybenzofuran compound I-9, its activity is linked to the upregulation of the BMP2-ERK-ATF4 signaling cascade. mdpi.com This pathway is integral to osteoblast differentiation and bone formation. The study suggests that the compound enhances the expression of BMP2, which in turn activates the downstream phosphorylation of ERK and subsequently leads to the activation of the transcription factor ATF4. researchgate.net This modulation of the BMP2 pathway highlights a potential therapeutic application in conditions related to bone metabolism.

Further research into other benzofuran derivatives has shown their ability to modulate various signaling pathways involved in cell proliferation and survival. These pathways are often dysregulated in cancer, making them attractive targets for therapeutic intervention.

Investigations into Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Several studies have investigated the pro-apoptotic potential of benzofuran derivatives in cancer cell lines. For instance, a study on 2,4′,6-trihydroxy-4-methoxybenzophenone, a compound with a similar benzophenone (B1666685) core, demonstrated its ability to induce apoptosis in HT-29 colon carcinoma cells. nih.govnih.gov This was evidenced by morphological changes such as cell shrinkage and membrane blebbing, as well as the upregulation of pro-apoptotic proteins. nih.govnih.gov

While direct studies on this compound are limited, the findings from related compounds suggest that this class of molecules may induce apoptosis through the intrinsic or extrinsic pathways. These pathways involve a cascade of caspases, which are proteases that execute the apoptotic process. The activation of initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3) is a key indicator of apoptosis induction.

Receptor Interaction Dynamics

The interaction of a compound with its molecular target at the receptor level is fundamental to its mechanism of action. For VEGFR-2, the binding of inhibitors to its ATP-binding site is a key mechanism to block its signaling activity. Molecular docking simulations are a valuable tool to predict these interactions, providing insights into the binding affinity and the specific amino acid residues involved in the interaction. nih.govmdpi.com These in silico methods help in the rational design and optimization of potent inhibitors.

Understanding the receptor interaction dynamics is crucial for developing selective and effective therapeutic agents. Further experimental studies, such as binding assays and structural biology techniques, are necessary to validate the computational predictions and to fully characterize the interaction of this compound with its potential molecular targets.

Computational Chemistry and Molecular Modeling of 6 Hydroxy 4 Methoxybenzofuran 3 2h One and Its Derivatives

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. For derivatives of 6-Hydroxy-4-methoxybenzofuran-3(2H)-one, docking studies have been instrumental in elucidating their potential as inhibitors of various enzymes and receptors.

For instance, a series of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives have been designed and synthesized as potential inhibitors of MAP kinase-interacting kinases (Mnks). nih.gov Molecular docking studies of these compounds, such as compound 8k , revealed strong interactions with the active site of Mnk2. nih.gov These in silico predictions were crucial in understanding the structure-activity relationships and identifying key interactions driving the inhibitory activity. nih.gov

In another study, novel 6-hydroxybenzofuran-3(2H)-one based 2,4-disubstituted 1,3-thiazoles were synthesized and their antimicrobial activities were evaluated. researchgate.net Molecular docking studies were performed on the active sites of microbial enzymes to identify potential targets, with N-myristoyltransferase (NMT) being a possible candidate. researchgate.net This highlights the utility of molecular docking in identifying potential mechanisms of action for novel bioactive compounds.

Furthermore, benzofuran-3(2H)-one derivatives have been investigated for their anticancer activity. researchgate.net Molecular docking simulations of these compounds with progesterone (B1679170) and estrogen receptors were conducted to assess their binding affinities and modes of interaction. researchgate.net The results indicated that substitutions at the C2-position of the benzofuranone moiety significantly influenced the binding energy and, consequently, the anti-proliferative activities. researchgate.net

The binding affinities and interaction patterns of several benzofuran (B130515) derivatives with various protein targets are summarized in the table below.

| Compound/Derivative Class | Protein Target | Key Findings from Docking Studies |

| 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamides | Mnk2 | Strong interactions within the active site, guiding the design of potent inhibitors. nih.gov |

| 6-hydroxybenzofuran-3(2H)-one based 1,3-thiazoles | N-myristoyltransferase (NMT) | Identification of NMT as a potential microbial target. researchgate.net |

| Substituted benzofuran-3(2H)-ones | Progesterone/Estrogen Receptors | C2-substitutions enhance binding affinity and anticancer activity. researchgate.net |

| Benzofuran/oxadiazole hybrids | Glycogen synthase kinase-3β (GSK3β) | Good binding affinity correlating with cytotoxic activity against cancer cell lines. nih.gov |

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, reactivity, and spectroscopic properties of molecules. These methods have been applied to derivatives of this compound to elucidate their fundamental chemical characteristics.

DFT calculations have been employed to study the molecular geometry, vibrational frequencies, and electronic properties of novel compounds derived from the 6-hydroxy-4-methoxybenzofuran scaffold. For example, a comprehensive study on a novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (B92270) (HMBPP) utilized DFT with the B3LYP and CAM-B3LYP functionals. rsc.orgsemanticscholar.org These calculations provided optimized geometries, theoretical vibrational spectra, and NMR chemical shifts that showed high correlation with experimental data. rsc.orgsemanticscholar.org

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap, are key descriptors of molecular reactivity. For the HMBPP derivative, FMO analysis was performed to understand its charge transfer characteristics and reactivity. rsc.org

Molecular Electrostatic Potential (MEP) maps are valuable in predicting the reactive sites for electrophilic and nucleophilic attack. The MEP analysis of the HMBPP derivative helped in identifying the electron-rich and electron-deficient regions of the molecule, thereby providing insights into its intermolecular interactions. rsc.org Similarly, MEP analysis of dimethoxybenzene derivatives has been used to identify nucleophilic and electrophilic sites, which is crucial for predicting their interaction with biological targets. nih.gov

The following table summarizes key electronic properties calculated for a derivative of 6-hydroxy-4-methoxybenzofuran.

| Computational Method | Property Calculated | Key Findings |

| DFT (B3LYP/CAM-B3LYP) | Optimized Geometry, Vibrational Frequencies, NMR Shifts | High correlation with experimental data, confirming the molecular structure. rsc.orgsemanticscholar.org |

| FMO Analysis | HOMO-LUMO Energies and Energy Gap | Provides insights into chemical reactivity and charge transfer properties. rsc.org |

| MEP Analysis | Molecular Electrostatic Potential Map | Identifies electron-rich and electron-deficient regions, predicting sites for intermolecular interactions. rsc.org |

Molecular Dynamics Simulations of Compound-Biomolecule Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its biological target, offering insights into the stability of the complex and the conformational changes that may occur upon binding. While specific MD simulation studies on this compound are not extensively reported, studies on related benzofuran derivatives provide a framework for understanding its potential dynamic behavior.

For instance, in a study of benzofuran-1,2,3-triazole hybrids as potential EGFR inhibitors, molecular dynamics simulations were performed to evaluate the stability of the ligand-receptor complexes. nih.gov These simulations help to understand the binding interactions and the conformational stability of the compounds within the active site of the receptor over time. nih.gov The use of MD simulations is crucial for validating docking results and for gaining a deeper understanding of the molecular recognition process. nih.govsemanticscholar.org

In Silico Screening and Lead Optimization Strategies

In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. The benzofuran scaffold has been the subject of such screening campaigns to discover novel bioactive compounds.

A library of 1840 benzofuran-1,2,3-triazole hybrids was designed and subjected to pharmacophore-based screening to identify potential EGFR inhibitors. nih.gov This approach led to the identification of 20 hit compounds which were then further evaluated using molecular docking. nih.gov This demonstrates the power of in silico screening in rapidly identifying promising candidates from a large chemical space.

Lead optimization is the process of refining a promising compound to improve its efficacy, selectivity, and pharmacokinetic properties. Computational methods play a key role in this process. For the 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives, a fragment-based drug design approach was used for lead optimization. nih.gov This strategy involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound. nih.gov

Pharmacophore Modeling and Virtual Ligand Design

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore models can be used to screen virtual libraries to identify new molecules with the desired biological activity.

A ligand-based pharmacophore model was generated from known EGFR inhibitors to screen a database of benzofuran-1,2,3-triazole hybrids. nih.gov The pharmacophore model consisted of essential features such as hydrogen bond acceptors and donors, and hydrophobic regions, arranged in a specific 3D orientation. nih.gov This model was then used as a query to identify compounds in the library that matched the pharmacophoric features, leading to the discovery of novel potential inhibitors. nih.gov

Pharmacophore modeling can be either ligand-based, where the model is derived from a set of active compounds, or structure-based, where the model is generated from the 3D structure of the ligand-receptor complex. patsnap.commdpi.com Both approaches are valuable in virtual ligand design, where new molecular structures are created based on the pharmacophore model with the aim of improving binding affinity and other drug-like properties. d-nb.info

The table below outlines the different computational approaches and their applications in the study of this compound and its derivatives.

| Computational Strategy | Application | Example from Benzofuran Derivatives |

| Virtual Screening | Hit Identification | Screening of benzofuran-1,2,3-triazole library against a pharmacophore model for EGFR inhibitors. nih.gov |

| Fragment-Based Drug Design | Lead Optimization | Design of 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as Mnks inhibitors. nih.gov |

| Ligand-Based Pharmacophore Modeling | Virtual Ligand Design | Generation of a pharmacophore model from known EGFR inhibitors to guide the design of new benzofuran-based compounds. nih.gov |

Natural Product Research and Isolation of Benzofuran 3 2h One Analogues

Exploration of Botanical and Microbial Sources of Related Structures

Benzofuran (B130515) derivatives are widely distributed in the plant kingdom and have also been identified from microbial sources. rsc.orgnih.gov Higher plants, in particular, are a rich reservoir of these compounds. Families such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae are known to produce a variety of benzofuran structures. nih.gov Specific natural products containing the benzofuran core have been isolated from plant species including Krameria ramosissima, Machilus glaucescens, Ophryosporus lorentzii, Ophryosporus charua, and Zanthoxylum ailanthoidol. nih.govijpsonline.com These natural compounds exhibit a diverse range of biological and pharmacological properties, which drives the continued exploration of new botanical sources. nih.gov The search for these molecules often involves screening plant extracts for specific biological activities, followed by detailed phytochemical analysis to identify the active benzofuran-containing constituents.

| Botanical Source | Family | Notable Compound Class |

| Machilus glaucescens | Lauraceae | Benzofurans |

| Ophryosporus lorentzii | Asteraceae | Benzofurans |

| Krameria ramosissima | Krameriaceae | Neolignans (Benzofuran type) |

| Zanthoxylum ailanthoidol | Rutaceae | Benzofurans |

| Echinops heterophyllum | Asteraceae | Benzofuran/dihydrobenzofuran derivatives |

Advanced Extraction Techniques for Phytochemicals

The initial step in isolating natural products from their source matrix is extraction. Traditional methods often involve large volumes of organic solvents and long extraction times. taylorfrancis.com To overcome these limitations and move towards more environmentally friendly processes, several advanced "green" extraction techniques have been developed. taylorfrancis.comspringernature.com These modern methods offer significant advantages, including reduced solvent consumption, shorter processing times, and increased extraction efficiency. who.intspringernature.com

Supercritical Fluid Extraction (SFE) is a sophisticated technique that utilizes a fluid above its critical temperature and pressure, where it exhibits properties of both a liquid and a gas. nih.gov Carbon dioxide (CO2) is the most commonly used supercritical fluid because it is non-toxic, non-flammable, inexpensive, and easily removed from the extract, leaving no solvent residue. aidic.itmdpi.com

The solvent power of a supercritical fluid can be precisely tuned by altering the pressure and temperature, allowing for selective extraction of target compounds. nih.govmdpi.com An increase in pressure generally leads to a higher fluid density and enhanced solubility of the desired phytochemicals. nih.gov SFE is particularly effective for extracting thermally sensitive and non-polar to low-polar compounds. springernature.com The primary benefits of SFE include the production of high-purity extracts with minimal degradation of bioactive molecules and the elimination of hazardous organic solvents. taylorfrancis.comnih.gov

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is another advanced method that employs conventional solvents at elevated temperatures (typically 75–200 °C) and pressures (around 100 atm). mdpi.com These conditions keep the solvent in its liquid state well above its atmospheric boiling point. mdpi.com

The high temperature decreases the viscosity and surface tension of the solvent while increasing its diffusion rate, leading to more efficient penetration into the sample matrix and faster extraction kinetics. mdpi.comnih.gov This results in significantly reduced extraction times and lower solvent consumption compared to traditional methods like Soxhlet extraction. mdpi.comnih.gov PLE is a versatile technique applicable to a wide range of solid and semi-solid samples for the extraction of various analytes. mdpi.comresearchgate.net The process can be automated, allowing for high sample throughput. nih.gov

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and the sample matrix, accelerating the release of target compounds. nih.gov Microwaves interact with polar molecules in the sample, causing rapid dielectric heating. This localized, efficient heating can cause the rupture of plant cell walls, facilitating the release of intracellular contents into the solvent.

MAE offers several key advantages, including a dramatic reduction in extraction time (often from hours to minutes), decreased solvent usage, and potentially higher extraction yields compared to conventional techniques. who.intspringernature.com The efficiency of MAE can be influenced by several factors, such as the nature of the solvent, temperature, microwave power, and the physical characteristics of the plant material. who.int

Comparison of Advanced Extraction Techniques

| Feature | Supercritical Fluid Extraction (SFE) | Pressurized Liquid Extraction (PLE) | Microwave-Assisted Extraction (MAE) |

|---|---|---|---|

| Principle | Extraction with a fluid above its critical point (e.g., CO2) | Solvent extraction at elevated temperature and pressure | Microwave energy for rapid heating of solvent and sample |

| Typical Solvents | Supercritical CO2, often with co-solvents like ethanol | Conventional organic solvents (e.g., ethanol, hexane, water) | Polar organic solvents |

| Key Advantages | Solvent-free final product, tunable selectivity, low temperature | Fast, automated, reduced solvent use vs. traditional methods | Extremely fast, low solvent use, improved yields |

| Primary Application | Non-polar compounds, thermally sensitive molecules | Wide range of analytes from solid/semi-solid samples | Polar and moderately polar compounds from plant matrices |

Chromatographic Separation and Purification Methodologies

Following extraction, the crude extract contains a complex mixture of compounds. Isolating the target benzofuran-3(2H)-one analogues requires high-resolution separation techniques. Chromatography is the cornerstone of purification in natural product chemistry.

High-Performance Liquid Chromatography (HPLC) has long been the standard for the separation, identification, and purification of components from a mixture. thepharmajournal.com It operates by pumping a liquid mobile phase containing the sample through a column packed with a solid stationary phase. Separation occurs based on the differential affinities of the components for the stationary and mobile phases. thepharmajournal.com

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology. thepharmajournal.com UPLC systems are designed to work with columns containing much smaller stationary phase particles (typically sub-2 µm) than those used in conventional HPLC. thepharmajournal.com According to chromatographic theory, smaller particles provide higher separation efficiency and resolution. thepharmajournal.com

To effectively use these smaller particles, UPLC systems must operate at much higher pressures (up to 15,000 psi or 1,000 bar) than traditional HPLC systems. thepharmajournal.com This combination of small particle technology and high-pressure capability results in significant improvements in performance. thepharmajournal.com

Key Differences between UPLC and HPLC

| Parameter | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) |

|---|---|---|

| Particle Size | 3–5 µm | < 2 µm |

| Operating Pressure | 2,000–6,000 psi | 6,000–15,000 psi |

| Resolution | Good | Superior |

| Analysis Speed | Slower (longer run times) | Faster (shorter run times) |

| Sensitivity | Good | Higher (sharper, narrower peaks) |

| Solvent Consumption | Higher | Lower |

The enhanced resolution of UPLC is particularly valuable for separating structurally similar analogues and for resolving minor components from complex natural extracts. The increased speed allows for higher sample throughput, which is crucial in screening and method development. thepharmajournal.com Therefore, UPLC is an exceptionally powerful tool for the final purification and analysis of benzofuran-3(2H)-one analogues.

Medium-Pressure Liquid Chromatography (MPLC) and Flash Chromatography (FC)

Medium-Pressure Liquid Chromatography (MPLC) and Flash Chromatography (FC) are indispensable liquid-solid chromatography techniques for the fractionation and purification of natural product extracts, including those containing benzofuran-3(2H)-one analogues. rsc.orgrsc.org They serve as an intermediate purification step, bridging the gap between crude fractionation and high-resolution methods like HPLC. rsc.orgnatpro.com.vn

Flash Chromatography (FC) is a rapid form of preparative column chromatography that utilizes air pressure to force the solvent through the column of adsorbent (commonly silica (B1680970) gel), accelerating the separation process. wfu.edumit.edu It is particularly effective for the initial separation of crude extracts into less complex fractions. rsc.orgwfu.edu Natural product chemists use FC to isolate groups of compounds, which can then be tested for biological activity before proceeding to the separation of individual components. wfu.edu The choice between normal-phase (polar stationary phase, non-polar mobile phase) and reversed-phase (non-polar stationary phase, polar mobile phase) depends on the polarity of the target benzofuranone analogues. wfu.edubiotage.com

Medium-Pressure Liquid Chromatography (MPLC) is an advancement over traditional low-pressure methods, offering enhanced resolution and reproducibility. researchgate.net MPLC systems operate at pressures up to 20 kg/cm ², allowing the use of smaller particle size stationary phases, which improves separation efficiency. natpro.com.vn This technique is well-suited for purifying semi-pure fractions obtained from initial chromatographic steps, handling sample quantities typically ranging from milligrams to several grams. rsc.orgnatpro.com.vn In many instances, MPLC can yield pure compounds, negating the need for a final HPLC step. natpro.com.vn Modern MPLC methods can be optimized by first developing a separation protocol on an analytical HPLC system and then transferring the gradient conditions to the preparative MPLC scale, ensuring a rational and efficient isolation process. researchgate.netresearchgate.net

| Feature | Flash Chromatography (FC) | Medium-Pressure Liquid Chromatography (MPLC) |

|---|---|---|

| Operating Pressure | Low (typically <20 psi) | Medium (up to ~300 psi or 20 kg/cm²) natpro.com.vn |

| Primary Application | Initial fractionation of crude extracts rsc.orgwfu.edu | Purification of semi-pure fractions; can yield pure compounds rsc.orgnatpro.com.vn |

| Resolution | Moderate | Good to High rsc.orgresearchgate.net |

| Sample Loading | High (grams) wfu.edu | High (0.1 - several grams) rsc.orgnatpro.com.vn |

| Speed | Fast | Moderate to Fast |

| Automation | Can be manual or automated | Typically automated with detectors (e.g., UV) and fraction collectors natpro.com.vn |

Advanced Spectroscopic Techniques for Structural Elucidation of Novel Natural Compounds

Following the successful isolation of a pure compound, such as a novel benzofuran-3(2H)-one analogue, the next critical step is the determination of its chemical structure. mmu.ac.uk This process, known as structural elucidation, relies on a combination of modern spectroscopic techniques that provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry. jchps.com

Mass Spectrometry (MS) is used to determine the molecular weight and elemental formula of the compound. jchps.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the calculation of a unique molecular formula. Analysis of the fragmentation patterns can also offer clues about the different structural components of the molecule.

Infrared (IR) Spectroscopy identifies the functional groups present in the molecule. mmu.ac.uk The absorption of infrared radiation corresponds to the vibrational frequencies of specific chemical bonds. researchgate.net For a compound like 6-Hydroxy-4-methoxybenzofuran-3(2H)-one, IR spectroscopy would reveal characteristic absorptions for the hydroxyl (-OH) group, the ketone (C=O) group, the ether (C-O-C) linkage, and the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful technique for structural elucidation. mmu.ac.uk It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) reveals the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. researchgate.net

¹³C NMR (Carbon NMR) shows the number of different types of carbon atoms in the molecule. semanticscholar.org

2D NMR techniques (such as COSY, HSQC, and HMBC) are used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure. mmu.ac.uk For example, a COSY spectrum would show which protons are coupled to each other, while an HMBC spectrum would reveal long-range correlations between protons and carbons, helping to piece together the entire benzofuranone scaffold and pinpoint the locations of substituents like the hydroxyl and methoxy (B1213986) groups. mmu.ac.uk

By integrating the data from these complementary spectroscopic methods, researchers can unambiguously determine the structure of newly isolated natural compounds. jchps.com

| Technique | Observed Feature | Structural Interpretation |

|---|---|---|

| IR Spectroscopy | Broad peak ~3300 cm⁻¹ Sharp peak ~1700 cm⁻¹ Peaks ~1600, 1480 cm⁻¹ Peak ~1250 cm⁻¹ | O-H stretch (hydroxyl) C=O stretch (ketone) C=C stretches (aromatic ring) C-O stretch (ether/phenol) |

| Mass Spectrometry (HRMS) | Molecular Ion Peak (M⁺) | Provides exact mass for determining the molecular formula (e.g., C₉H₈O₄). |

| ¹H NMR | Singlet ~10-11 ppm Singlet ~6-7 ppm Singlet ~4.5-5.0 ppm Singlet ~3.8 ppm | Phenolic -OH proton Aromatic C-H protons Methylene (B1212753) (-CH₂-) protons Methoxy (-OCH₃) protons |

| ¹³C NMR | Signal ~190-200 ppm Signals ~100-160 ppm Signal ~70-80 ppm Signal ~55-60 ppm | Ketone Carbonyl (C=O) Aromatic & Vinylic Carbons Methylene Carbon (-CH₂-) Methoxy Carbon (-OCH₃) |

Advanced Analytical Methodologies in Chemical Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of a chemical compound. By analyzing the interaction of molecules with electromagnetic radiation, chemists can determine connectivity, functional groups, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are cornerstone techniques for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: This technique would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 6-Hydroxy-4-methoxybenzofuran-3(2H)-one, one would expect to see distinct signals for the aromatic protons, the methylene (B1212753) (-CH2-) protons on the furanone ring, the methoxy (B1213986) (-OCH3) protons, and the hydroxyl (-OH) proton. The splitting patterns (singlet, doublet, etc.) would help establish the connectivity of the atoms.

¹³C NMR: This method detects the carbon atoms in the molecule, providing a count of unique carbon environments. Key signals would include those for the carbonyl carbon (C=O), the aromatic carbons, the methylene carbon, and the methoxy carbon.

Without experimental data, a table of chemical shifts and coupling constants cannot be generated.

Mass Spectrometry (MS, HRMS, LC-MS/MS, ESI-TOF)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

MS: A standard mass spectrum would show the molecular ion peak (M+), corresponding to the intact molecule's mass, and various fragment ions, which provide clues about the molecule's structure.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound.

LC-MS/MS: Liquid chromatography-tandem mass spectrometry would be used for the analysis of the compound in complex mixtures, providing both separation and structural information.

ESI-TOF: Electrospray ionization time-of-flight mass spectrometry is a common HRMS technique that would yield the precise mass of the molecular ion.

Specific m/z values for the molecular ion and fragmentation patterns for this compound are not available in the reviewed literature.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

These techniques probe the vibrational and electronic transitions within a molecule, respectively, helping to identify functional groups and conjugated systems.

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (O-H) group, the carbonyl (C=O) group of the ketone, C-O bonds of the ether and furanone ring, and C=C bonds of the aromatic ring.

UV-Vis Spectroscopy: This technique would reveal the wavelengths of maximum absorption (λmax), which are characteristic of the compound's chromophores, particularly the conjugated aromatic system.

Specific wavenumber (cm⁻¹) and wavelength (nm) data are not available.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. np-mrd.org If a suitable single crystal of this compound could be grown, this technique would provide unambiguous data on bond lengths, bond angles, and crystal packing. Information such as the crystal system, space group, and unit cell dimensions would be determined. No crystallographic data for this specific compound has been found in public databases.

Chromatographic Analytical Methods for Purity and Identity Confirmation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

Gas Chromatography (GC, GCxGC)

Gas chromatography separates volatile compounds based on their boiling points and interactions with a stationary phase. For a compound like this compound, GC could be used to assess its purity. It might require derivatization to increase its volatility. Comprehensive two-dimensional GC (GCxGC) would offer enhanced separation power for analyzing complex samples containing the target compound. However, no published GC methods or retention data for this specific molecule were identified.

Liquid Chromatography (LC)

Typically, a high-performance liquid chromatography (HPLC) method for a compound like this compound would be developed to ensure sufficient resolution from potential impurities and metabolites. The selection of the stationary phase, mobile phase composition, and detector are critical parameters that would require optimization. For a moderately polar compound such as this, reversed-phase chromatography would likely be the method of choice.

Method Development Considerations:

| Parameter | Typical Selection for Similar Compounds | Rationale |

| Stationary Phase | C18 or C8 silica-based columns | Provides effective separation for moderately polar organic molecules. |

| Mobile Phase | Acetonitrile or Methanol mixed with water (often with acid/base modifiers like formic acid or ammonium (B1175870) acetate) | Allows for the adjustment of polarity to control the retention time of the analyte. |

| Detection | UV-Vis or Mass Spectrometry (MS) | UV detection is suitable if the compound has a chromophore. MS detection provides higher sensitivity and structural information. |

The validation of such a method would be essential to ensure its reliability for its intended purpose. This process would involve assessing parameters like linearity, accuracy, precision, selectivity, and sensitivity (limit of detection and limit of quantitation).

Bioanalytical Sample Preparation and Analysis in Research Studies

The accurate measurement of a compound like this compound in biological matrices such as plasma, urine, or tissue homogenates necessitates a robust sample preparation strategy to remove interfering substances.

Microextraction Techniques (e.g., Solid Phase Extraction (SPE), Microextraction by Packed Sorbent (MEPS), Microdialysis)

Microextraction techniques are favored for their efficiency, minimal solvent consumption, and ability to pre-concentrate analytes from complex biological samples.

Solid Phase Extraction (SPE): This is a widely used technique for the cleanup of biological samples. For a compound with the polarity of this compound, a reversed-phase SPE sorbent could be employed. The general steps would involve:

Conditioning the sorbent.

Loading the biological sample.

Washing away interfering components.

Eluting the target analyte.

The choice of sorbent and solvents would be critical for achieving high recovery and a clean extract.

Microextraction by Packed Sorbent (MEPS): MEPS is a miniaturized form of SPE, offering advantages in terms of reduced sample and solvent volumes, making it a more automated and high-throughput compatible option. The technique integrates the sorbent bed directly into a syringe, streamlining the extraction process.

Microdialysis: This technique allows for the in-vivo sampling of unbound analytes from the interstitial fluid of tissues. While a powerful tool for pharmacokinetic studies, its application would depend on the specific research questions being addressed for this compound.

High-Throughput Bioanalytical Approaches

In drug discovery and development, high-throughput bioanalytical approaches are essential for analyzing a large number of samples efficiently. While specific high-throughput methods for this compound are not detailed in the available literature, modern bioanalytical laboratories often employ automated systems.

These systems frequently utilize 96-well plate formats for sample preparation techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction. The subsequent analysis is typically performed using ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS), which offers rapid analysis times and high sensitivity and selectivity.

The development and validation of such high-throughput methods would follow stringent guidelines to ensure the quality and consistency of the bioanalytical data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.